molecular formula C14H12ClN5O2 B8559468 Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester CAS No. 101134-10-5

Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester

Cat. No.: B8559468
CAS No.: 101134-10-5
M. Wt: 317.73 g/mol
InChI Key: SPWAKHGMNTWMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system substituted with an amino group and a chlorine atom, linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester typically involves the reaction of 2-amino-6-chloropurine with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorine atom can be reduced to form dechlorinated products.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce hydroxyl or alkoxy-substituted purine derivatives.

Scientific Research Applications

Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropurine: A precursor in the synthesis of the compound.

    Methyl 4-formylbenzoate: Another precursor used in the synthesis.

    Acyclovir: A related purine derivative with antiviral properties.

Uniqueness

Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester is unique due to its specific substitution pattern and the presence of both a purine ring and a benzoate ester. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

101134-10-5

Molecular Formula

C14H12ClN5O2

Molecular Weight

317.73 g/mol

IUPAC Name

methyl 4-[(2-amino-6-chloropurin-9-yl)methyl]benzoate

InChI

InChI=1S/C14H12ClN5O2/c1-22-13(21)9-4-2-8(3-5-9)6-20-7-17-10-11(15)18-14(16)19-12(10)20/h2-5,7H,6H2,1H3,(H2,16,18,19)

InChI Key

SPWAKHGMNTWMIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-6-chloropurine (5 g, 0.029 mol), 4-(bromomethyl)benzoic acid methyl ester (6.7 g, 0.029 mol), and potassium carbonate (4.0 g, 0.029 mol) in dry DMF (75 ml) is stirred at room temperature for three days. The reaction mixture is filtered and the filtrate is evaporated to near dryness under vacuum. Water is added and the precipitate is collected by filtration to give a mixture of 7- and 9-substituted products (10.5 g). A sample of pure 9-isomer, i.e., 2-amino-9-[(4-carbomethoxyphenyl)methyl)-6-chloropurine, (mp=150°-155° C. softens, 183°-185° C. melts) is prepared by chromatography on silica gel with 5% methanol/chloroform as the eluting solvent to separate it from the slower moving 7-isomer.
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5 g
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6.7 g
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4 g
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75 mL
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products
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10.5 g
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